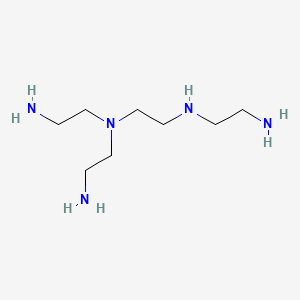

1,2-Ethanediamine, N,N,N'-tris(2-aminoethyl)-

Übersicht

Beschreibung

“1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)-” is an organic compound with the molecular formula C8H23N5. It is also known as Tris(2-aminoethyl)amine, which is a colorless liquid soluble in water and is highly basic, consisting of a tertiary amine center and three pendant primary amine groups .

Molecular Structure Analysis

The molecular structure of “1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more comprehensive view of the molecule, including the spatial arrangement of atoms and the bond lengths and angles.Physical and Chemical Properties Analysis

The physical and chemical properties of “1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)-” include its molecular weight, which is 189.3 g/mol. Other properties such as solubility, density, and boiling point can be inferred from related compounds like Tris(2-aminoethyl)amine .Wissenschaftliche Forschungsanwendungen

Cholesterol Lowering Agents

1,2-Ethanediamine derivatives, such as N,N-bis[2-(cyclododecylamino)ethyl]-N'-benzyl-1,2-ethanediamine, have been found to be significantly potent in lowering animal serum cholesterol levels. These novel lipophilic polyamines demonstrate greater efficacy compared to traditional cholesterol-lowering agents like colestipol hydrochloride (Thomas et al., 1992).

Structural Studies and Characterization

- The study of N,N'-Bis(2-aminophenyl)-1,2-ethanediamine led to the synthesis and structural analysis of a stable dication, contributing to a deeper understanding of chemical structure and bonding (Keypour et al., 2009).

- Investigations into μ-[N,N′-bis(2-aminoethyl)-1,2-ethanediamine-N1,N1′,N2,N2′]-bis[N,N′-(bis(2-aminoethyl)-1,2-ethanediamine-N,N′,N″,N‴)]dinickel(II) compounds have provided insights into crystallography, particularly in understanding kryptoracemic crystallization in coordination compounds (Cai et al., 2001).

Biochemical and Biomedical Applications

- A study on the copper(II) complexes involving N,N,N',N'-tetrakis(benzimidazol-2'-ylmethyl)-1,2- ethanediamine and similar ligands provided insights into their spectral data, which are crucial for understanding biochemical processes and potential medical applications (Murali et al., 1994).

Coordination Chemistry

- Research on nickel(II) squarate complexes of 1,2-ethanediamine and its derivatives has provided valuable information on the preparation and characterization of these compounds, contributing significantly to coordination chemistry and materials science (Das et al., 1997).

Analytical Chemistry Applications

- The development of a sensitive method for determining N,N'-bis(2-aminoethyl)-1,2-ethanediamine dihydrochloride in human plasma by high-performance liquid chromatography represents a significant advance in analytical chemistry, especially in pharmacological studies (Miyazaki et al., 1990).

Safety and Hazards

“1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)-” should be handled with care as it can cause severe skin burns and eye damage. It is harmful if inhaled due to the destruction of respiratory tissues, is toxic if swallowed, and can be fatal in contact with skin . Always refer to the safety data sheet for detailed safety and handling instructions .

Wirkmechanismus

Target of Action

It has been noted that similar compounds can interact with metal ions, forming stable complexes . This suggests that the compound could potentially target metal ions in biological systems.

Mode of Action

N,N,N’-Tris(2-aminoethyl)ethylenediamine is a highly basic compound, consisting of a tertiary amine center and three pendant primary amine groups . It can form stable complexes with transition metals, especially those in the 2+ and 3+ oxidation states . This interaction with metal ions could lead to changes in the biochemical environment.

Pharmacokinetics

Given its chemical structure and solubility in water , it can be hypothesized that it might be well-absorbed and distributed in the body. Its metabolism and excretion would likely depend on its interactions with other molecules and its stability in the biological environment.

Action Environment

The action, efficacy, and stability of N,N,N’-Tris(2-aminoethyl)ethylenediamine can be influenced by various environmental factors. For instance, its reactivity with metal ions suggests that its action could be affected by the presence and concentration of these ions in the environment . Furthermore, its stability and efficacy could be influenced by factors such as pH and temperature.

Biochemische Analyse

Biochemical Properties

1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- plays a significant role in biochemical reactions, particularly in the formation of stable complexes with transition metals. This compound interacts with enzymes, proteins, and other biomolecules through its primary and tertiary amine groups. These interactions often involve the formation of coordination bonds with metal ions, which can influence the activity of metalloenzymes and other metal-dependent proteins . For example, it can act as a ligand for metal ions such as copper, nickel, and cobalt, forming stable chelates that can modulate the activity of these metal ions in biological systems .

Cellular Effects

The effects of 1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cell surface receptors and intracellular proteins, leading to changes in signal transduction pathways . Additionally, it can modulate the expression of genes involved in metal ion homeostasis and oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- exerts its effects through several mechanisms. It can bind to metal ions, forming stable complexes that can inhibit or activate metalloenzymes . This binding can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways and cellular processes. Furthermore, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over time when exposed to high temperatures or acidic environments . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause oxidative stress and disrupt metal ion homeostasis in cells .

Dosage Effects in Animal Models

The effects of 1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- vary with different dosages in animal models. At low doses, it can act as a beneficial modulator of metal ion homeostasis and enzyme activity . At high doses, it can exhibit toxic effects, including severe skin burns, eye damage, and respiratory tissue destruction . The median lethal dose (LD50) for oral administration in rats is 246 mg/kg, and for dermal exposure in rabbits, it is 117 mg/kg .

Metabolic Pathways

1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- is involved in several metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors that regulate metal ion transport and storage, influencing metabolic flux and metabolite levels . This compound can also affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox balance .

Transport and Distribution

Within cells and tissues, 1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its ability to form stable complexes with metal ions, which can affect its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of 1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)- is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to mitochondria, for example, can influence mitochondrial function and energy metabolism by modulating the activity of mitochondrial enzymes and metal ion transporters .

Eigenschaften

IUPAC Name |

N'-[2-[bis(2-aminoethyl)amino]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5/c9-1-4-12-5-8-13(6-2-10)7-3-11/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORWGXDYTKQJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN(CCN)CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067609 | |

| Record name | N,N,N'-Tris(2-aminoethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31295-46-2 | |

| Record name | N1,N1,N2-Tris(2-aminoethyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2-tris(2-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2-tris(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N'-Tris(2-aminoethyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N'-tris(2-aminoethyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

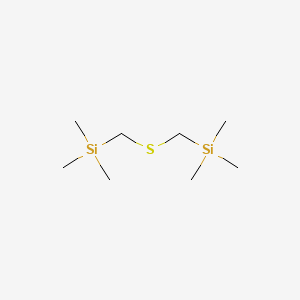

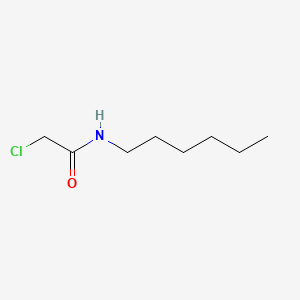

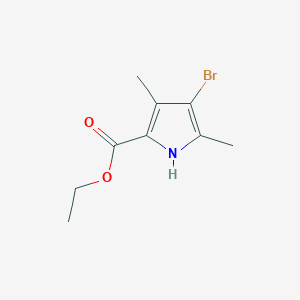

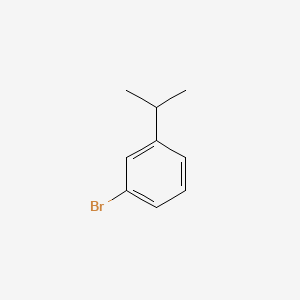

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)